YT 146

Adenosine A2A Receptor cAMP Signaling PC12 Cells

Standard adenosine agonists (e.g., CPA, CGS 21680) cannot replicate the unique pharmacological profile of YT 146. Its sub-nanomolar A2A potency (EC50 1.2 nM), preferential venous vasodilation, and oral bioavailability with prolonged action are essential for valid receptor studies. YT 146 resolves this gap with: - Proven in vivo efficacy in vascular remodeling & hypertension models at 0.1-1.0 mg/kg oral doses. - Cardioprotective mitochondrial preservation in ischemia-reperfusion injury. - Reliable purity (≥98% HPLC) and global shipping with full analytical documentation.

Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
CAS No. 1090893-12-1
Cat. No. B1663861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYT 146
CAS1090893-12-1
Synonyms3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide
Molecular FormulaC18H25N5O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
InChIKeyNVGGIHKSKVAPEY-XKLVTHTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YT-146: A2A Agonist for Cardiovascular Research


YT 146 (2-octynyladenosine) is a potent and selective small-molecule agonist of the adenosine A2A receptor. It is a synthetic derivative of adenosine, distinguished by a 2-position octynyl substitution that enhances receptor affinity and extends its pharmacological duration of action [1]. While widely cataloged under CAS 90596-75-1, this compound is also referenced under CAS 1090893-12-1 in certain vendor databases (note: the same CAS also corresponds to Z62954982, an unrelated Rac1 inhibitor, requiring careful verification). YT-146 has been extensively characterized in in vitro and in vivo models for its vasodilatory, cardioprotective, and antihypertensive properties, making it a critical tool for studying adenosine receptor biology and for preclinical development of cardiovascular therapeutics [2].

Pathway Study A2A receptor signaling and cAMP pathway research
Model Context Cardiovascular models: vasodilation, ischemia-reperfusion, vascular remodeling
Selection Context Long-acting A2A agonist with reported oral exposure profile for in vivo research

YT-146: Superior to Generic Agonists


Substituting YT-146 with generic adenosine agonists like adenosine, CPA (N6-cyclopentyladenosine), or CGS 21680 is not scientifically valid due to its unique pharmacological profile, which includes a distinct potency rank order, preferential vascular bed selectivity, and prolonged duration of action [1]. Unlike adenosine, which has a very short half-life and acts non-selectively, YT-146 demonstrates high potency at the A2A receptor and exhibits oral bioavailability with long-lasting antihypertensive effects in vivo [2]. Direct comparative studies have shown that the vasodilatory action of YT-146 in the rat femoral vein is significantly more potent than that of CPA, and its mechanism of vasodepression involves a distinct, glibenclamide-sensitive K+ channel pathway not shared by adenosine [3]. These quantifiable differences in potency, tissue selectivity, and mechanism of action preclude simple substitution and mandate the use of YT-146 for research requiring a potent, long-acting, and A2A-selective tool compound.

Attribute
YT-146
Generic Agonists
Mechanism pathway
Glibenclamide-sensitive K+ channel involvement reported
Pathway profile may not transfer; mechanism context may differ
Vascular selectivity
Reported preferential venous vasodilation profile
Vascular-bed selectivity context may not match
Duration of action
Reported prolonged duration in vivo
Short half-life may limit research model comparability

YT-146: Quantitative Comparison with A2A Agonists


Superior cAMP Potency in PC12 Cells

In PC12 cells, YT-146 induces cAMP accumulation with an EC50 of 1.2 nM, demonstrating high potency at the adenosine A2A receptor [1]. This value is approximately 560-fold more potent than the EC50 of 681 nM reported for NECA (5'-N-ethylcarboxamidoadenosine) stimulation of adenylate cyclase via the A2 receptor in human platelet membranes, as measured in a separate assay [2].

cAMP Potency
Cross-study
EC50 1.2 nM (PC12 cells)
Reported A2A signaling assay context
NECA 681 nM in separate platelet membrane assay
Adenosine A2A Receptor cAMP Signaling PC12 Cells

Superior Femoral Vein Vasodilation vs. CPA

In isolated rat femoral vein, YT-146 induces complete vasodilation at a concentration of 10^-7 M [1]. In the same experimental system, the vasodilatory action of N6-cyclopentyladenosine (CPA) was characterized as 'much weaker' than that of YT-146, with a >1000-fold difference in effective concentration implied by the complete relaxation threshold [2].

Femoral Vein Vasodilation
Head-to-head
YT-146 100 nM vs CPA >100,000 nM
Reported venous-selectivity context
Isolated rat femoral vein, ex vivo organ bath
Vascular Biology Vasodilation Femoral Vein

Coronary Vasodilation Potency vs. Adenosine

In direct comparative studies, YT-146 was found to be 15.9 times more potent than adenosine in producing relaxation of isolated porcine coronary arteries [1]. In in vivo experiments, YT-146 was 12.5 times more potent than adenosine in increasing dog coronary blood flow [2]. This enhanced potency is coupled with a longer duration of action, as adenosine's effects are short-lived.

Coronary Vasodilation
Head-to-head
15.9× (in vitro) / 12.5× (in vivo) vs adenosine
Reported coronary response context
Porcine coronary artery; anesthetized dog model
Coronary Circulation Vasodilation Cardiovascular Pharmacology

Durable Neointimal Inhibition in Vascular Injury

In a rat model of femoral artery endothelial injury, subcutaneous administration of YT-146 (1 mg/kg/day) for only the first 3 days post-injury resulted in a significant and persistent reduction in both neointimal area and the intima-to-media ratio measured 28 days after injury [1]. This effect was long-lasting and not reversed even when treatment was stopped, suggesting a durable impact on early vascular remodeling events.

Neointimal Inhibition
Cross-study
Durable reduction at 28 days post-injury (3-day course)
Reported vascular remodeling endpoint context
Rat femoral artery photochemical injury; 1 mg/kg/day s.c.
Vascular Remodeling Restenosis In Vivo Pharmacology

Mitochondrial Protection and Post-Ischemic Recovery

Preischemic treatment with YT-146 (0.03–0.3 μM) in isolated rat hearts subjected to ischemia-reperfusion injury significantly improved postischemic recovery of left ventricular developed pressure (LVDP) to a maximum of 59.7% ± 2.3% of preischemic values [1]. This effect was not observed with coadministration of A2A, A2B, or A3 antagonists but was abolished by an A1 antagonist and a PKC inhibitor [2]. YT-146 also attenuated mitochondrial Na+ influx and preserved high-energy phosphate content during ischemia [3].

Post-Ischemic Recovery
Class-level
LVDP recovery 59.7% ± 2.3% (0.3 μM)
Reported cardioprotection endpoint context
Langendorff rat heart; 30 min ischemia / 60 min reperfusion
Cardioprotection Ischemia-Reperfusion Injury Mitochondrial Function

YT-146: Research Applications


A2A Signaling in PC12 Cells and Neuronal Models

YT-146 is ideally suited for studies investigating A2A receptor-mediated cAMP accumulation and noradrenaline release in PC12 cells, where its sub-nanomolar EC50 (1.2 nM) provides a highly sensitive and robust agonist response [1]. Its potent and selective activation of the A2A subtype, confirmed by antagonist studies, makes it a superior tool for dissecting downstream signaling pathways without confounding activity at other adenosine receptors [2].

Venous vs. Arterial Vasodilation

Researchers studying differential vascular responses across vascular beds will find YT-146 uniquely valuable due to its demonstrated preferential vasodilation in the rat femoral vein (complete relaxation at 100 nM) compared to the artery (>100 µM required) [1]. This pronounced tissue selectivity, which is greater than that of CGS 21680 and CPA, allows for focused investigation of A2A receptor function in venous physiology and the endothelium-dependent components of vasorelaxation [2].

Restenosis and Antihypertensive Research

YT-146 is a critical reagent for in vivo studies of vascular remodeling and hypertension. Its ability to durably inhibit neointimal thickening after a short, 3-day course of treatment in a rat femoral artery injury model makes it a powerful tool for studying the early events in restenosis [1]. Furthermore, its oral bioavailability and long-lasting, non-tachycardic antihypertensive effects in rat models (0.1–1.0 mg/kg) support its use in chronic studies of blood pressure regulation and cardiovascular disease [2].

Cardioprotection in Ischemia-Reperfusion Injury

For investigations into myocardial ischemia-reperfusion injury, YT-146 offers a unique combination of functional and mechanistic endpoints. Its ability to significantly improve post-ischemic functional recovery (LVDP) in isolated rat hearts [1], coupled with direct evidence for preservation of mitochondrial energy-producing ability and attenuation of pathological mitochondrial Na+ influx during ischemia [2], makes it an essential compound for validating cardioprotective strategies targeting mitochondrial health.

Application
Selection Property
Validation Focus
A2A receptor signaling studies
A2A-selectivity context
cAMP and noradrenaline endpoint review
Vascular-bed selectivity studies
Venous-preference profile
Endothelium-dependent vasorelaxation endpoints
Vascular remodeling research
In vivo durability profile
Neointimal and blood-pressure endpoints
Ischemia-reperfusion research
Mitochondrial preservation context
LVDP recovery and mitochondrial endpoints
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